2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]ACETAMIDE
Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups, as well as a pyridinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The bromination and introduction of the difluoromethyl group can be achieved using brominating agents and difluoromethylating reagents, respectively .
The pyridinylacetamide moiety can be synthesized separately through the reaction of 4,6-dimethyl-2-oxo-1(2H)-pyridine with acetic anhydride or acetyl chloride. The final step involves coupling the pyrazole and pyridinylacetamide fragments under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and reagents can be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]ACETAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Difluoromethylation: Difluoromethylating reagents like TMSCF2Br.
Coupling Reagents: EDCI, DCC, or Pd-catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds .
Scientific Research Applications
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(difluoromethyl)-1H-pyrazole: Shares the pyrazole core but lacks the pyridinylacetamide moiety.
2-bromo-5-(difluoromethyl)pyridine: Contains a difluoromethyl group but differs in the overall structure.
3-bromo-4,5-diaminobenzotrifluoride: Similar in having bromine and fluorine substituents but differs in the aromatic core.
Uniqueness
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]ACETAMIDE is unique due to its combination of a pyrazole ring with a pyridinylacetamide moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(2,4-dimethyl-6-oxopyridin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF2N4O2/c1-7-4-8(2)21(11(23)5-7)18-10(22)6-20-9(3)12(15)13(19-20)14(16)17/h4-5,14H,6H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEACZVLDUYLJPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)CN2C(=C(C(=N2)C(F)F)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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